(R)-2-Phenylbutyramide
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Overview
Description
®-2-Phenylbutyramide is an organic compound characterized by the presence of a phenyl group attached to a butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Phenylbutyramide typically involves the reaction of ®-2-Phenylbutyric acid with ammonia or an amine under controlled conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of ®-2-Phenylbutyramide may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: ®-2-Phenylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of ®-2-Phenylbutyric acid.
Reduction: Formation of ®-2-Phenylbutylamine.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
®-2-Phenylbutyramide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Phenylbutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (S)-2-Phenylbutyramide
- 2-Phenylpropionamide
- 2-Phenylacetamide
Comparison: ®-2-Phenylbutyramide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its enantiomer (S)-2-Phenylbutyramide, the ®-isomer may exhibit different biological activities and properties. The presence of the phenyl group also distinguishes it from other butyramide derivatives, contributing to its unique chemical behavior.
Properties
CAS No. |
74042-63-0 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2R)-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m1/s1 |
InChI Key |
UNFGQCCHVMMMRF-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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